molecular formula C10H7ClFNO4 B2468660 5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248292-31-9

5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2468660
CAS No.: 2248292-31-9
M. Wt: 259.62
InChI Key: SMZXEIQHUBTYCJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to an oxazolidine ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidine ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-chloro-2-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the aromatic ring. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibiotic or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding interferes with the translation process, ultimately leading to the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-(4-Chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be compared with other similar compounds, such as:

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria. Linezolid shares a similar oxazolidine ring structure but differs in its substituents.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but with different substituents that enhance its potency and spectrum of activity.

    Cycloserine: An antibiotic with a different core structure but similar antimicrobial properties.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other related compounds.

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO4/c11-5-1-2-6(7(12)3-5)10(8(14)15)4-13-9(16)17-10/h1-3H,4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXEIQHUBTYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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